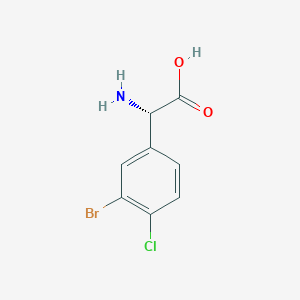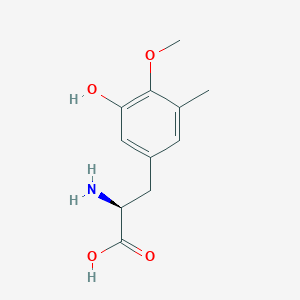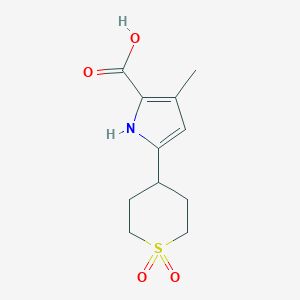![molecular formula C9H5BrO3S B15233306 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and applications This particular compound is characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position on the benzo[b]thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene derivatives. For example, the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide can yield 4-bromobenzo[b]thiophene . This intermediate can then be further functionalized to introduce the hydroxyl and carboxylic acid groups.
Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then undergo bromination to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and functionalization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
作用機序
The mechanism of action of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets . Additionally, its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing its binding to the target molecules.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and applications.
2-Bromothiophene: Contains a bromine atom but lacks the hydroxyl and carboxylic acid groups, leading to different chemical properties and uses.
3-Hydroxythiophene-2-carboxylic acid:
Uniqueness
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxyl and carboxylic acid groups provide sites for oxidation, reduction, and hydrogen bonding interactions. This makes it a versatile compound in both synthetic chemistry and various research fields.
特性
分子式 |
C9H5BrO3S |
|---|---|
分子量 |
273.10 g/mol |
IUPAC名 |
4-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13) |
InChIキー |
NPBMRNOJXYZODS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)







![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
